
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide selectively binds to the active site of BTK, preventing its phosphorylation and activation. This inhibits downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and physiological effects:
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide is a potent and selective BTK inhibitor that has shown promising results in preclinical studies. Its favorable pharmacokinetic profile and tolerability make it a promising candidate for further clinical development. However, there are some limitations to its use in lab experiments. 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide is a small molecule inhibitor, which may have off-target effects on other kinases. In addition, its efficacy may be influenced by the genetic background and microenvironment of the tumor cells.
Orientations Futures
There are several potential future directions for the development of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide as a therapeutic agent for B-cell malignancies. One area of focus is the optimization of dosing and scheduling to maximize its efficacy and minimize toxicity. Another area of interest is the combination of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, the development of biomarkers to identify patients who are most likely to benefit from 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide treatment may help to personalize therapy and improve outcomes.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-chloro-N-(3,4-dichlorobenzyl)benzenesulfonamide. This intermediate is then reacted with isobutylacetyl chloride to form the final product, 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-isobutylacetamide can reduce tumor growth and prolong survival in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-13(2)10-23-19(25)12-24(11-14-3-8-17(21)18(22)9-14)28(26,27)16-6-4-15(20)5-7-16/h3-9,13H,10-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYXXADYVFOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


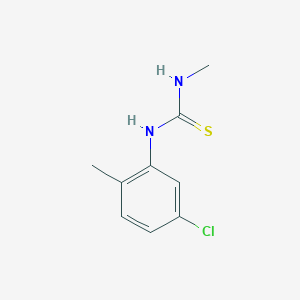

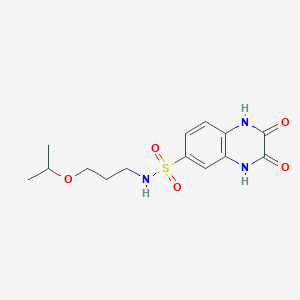

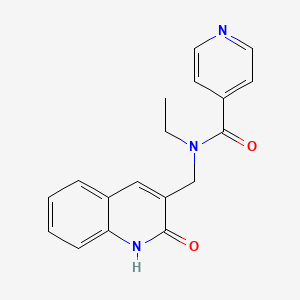

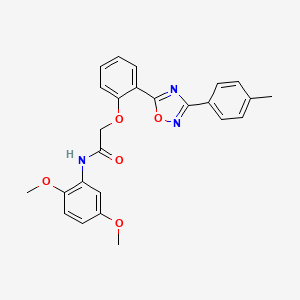

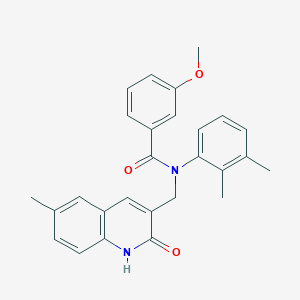

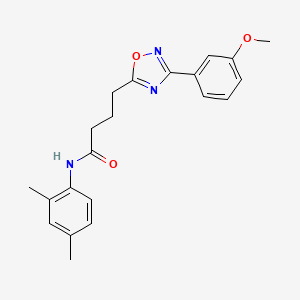
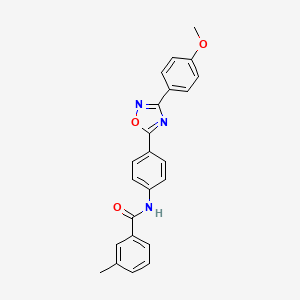
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)